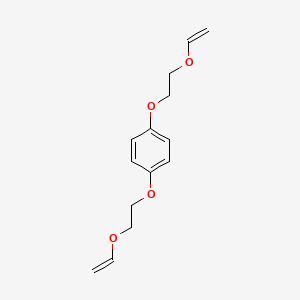

Benzene, 1,4-bis(2-(ethenyloxy)ethoxy)-

Description

Benzene, 1,4-bis(2-(ethenyloxy)ethoxy)- is a symmetrically substituted benzene derivative with two ethoxy side chains terminated by ethenyl (vinyl) groups. Its structure enables reactivity at the vinyl termini, making it a candidate for polymerization or crosslinking in materials science.

Properties

CAS No. |

84563-49-5 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1,4-bis(2-ethenoxyethoxy)benzene |

InChI |

InChI=1S/C14H18O4/c1-3-15-9-11-17-13-5-7-14(8-6-13)18-12-10-16-4-2/h3-8H,1-2,9-12H2 |

InChI Key |

USUVZXVXRBAIEE-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCOC1=CC=C(C=C1)OCCOC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2-(ethenyloxy)ethoxy)- typically involves the reaction of hydroquinone with ethylene oxide to form 1,4-bis(2-hydroxyethoxy)benzene. This intermediate is then reacted with vinyl ether under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 1,4-bis(2-(ethenyloxy)ethoxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyloxy groups to ethoxy groups.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Bromine, nitric acid.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Ethoxy-substituted benzene derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: In polymer chemistry, Benzene, 1,4-bis(2-(ethenyloxy)ethoxy)- is used as a monomer for the synthesis of various polymers. Its ability to undergo polymerization reactions makes it valuable in creating materials with specific properties .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(2-(ethenyloxy)ethoxy)- primarily involves its ability to participate in polymerization reactions. The ethenyloxy groups can undergo radical or ionic polymerization, leading to the formation of long polymer chains. These reactions are facilitated by the presence of initiators or catalysts that generate reactive species capable of initiating the polymerization process .

Comparison with Similar Compounds

Structural Analogues with Methoxy or Hydroxy Substituents

1,4-bis(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-2,5-divinylbenzene ()

1,4-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene ()

1,4-Bis(2-Hydroxyethoxy)Benzene ()

Esters and Polymeric Derivatives

1,4-Benzenedicarboxylic Acid, bis[4-(ethenyloxy)butyl] Ester ()

Poly(aralkyl ether)s Derived from 1,4-bis(2-tosyloxyethoxy)benzene ()

Compounds with Mixed Functionalization

2.3.1. Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl] ()

1,4-Benzenedicarboxylic Acid, 2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- ()

- Structure : Carboxylic acid with methoxyethoxy chains.

- Properties: Predicted density 1.23 g/cm³, boiling point 641°C; polar groups enhance solubility in aqueous systems compared to nonpolar ethenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.